

Application Notes and Protocols: NMR Spectroscopy of *cis*-Dichlorobis(triethylphosphine)platinum(II)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>cis</i> -
Compound Name:	<i>Dichlorobis(triethylphosphine)platinum(II)</i>
Cat. No.:	B081013

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Dichlorobis(triethylphosphine)platinum(II), with the chemical formula $cis\text{-}[PtCl}_2(\text{PEt}_3)_2$, is a square planar platinum(II) complex that serves as a significant precursor in the synthesis of various organometallic and coordination compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this and related platinum complexes, providing detailed information about the molecular structure, ligand coordination, and purity. This document provides a comprehensive guide to the multinuclear NMR analysis of **cis-Dichlorobis(triethylphosphine)platinum(II)**, including detailed data presentation, experimental protocols, and a visual representation of the key NMR interactions.

Data Presentation: NMR Spectral Parameters

The following tables summarize the expected quantitative NMR data for **cis-Dichlorobis(triethylphosphine)platinum(II)**. It is important to note that specific chemical shifts and coupling constants can be influenced by the solvent, concentration, and temperature. The data presented here are representative values.

¹H NMR Data

Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constants (J) Hz
Methylene (-CH ₂ -)	~ 1.9 - 2.1	Multiplet	$^3J(P-H) \approx 8-10$ Hz, $^2J(Pt-H) \approx 25-35$ Hz
Methyl (-CH ₃)	~ 1.1 - 1.3	Multiplet	$^3J(H-H) \approx 7-8$ Hz

³¹P NMR Data

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constants (J) Hz
³¹ P	~ 10 - 15	Singlet with ¹⁹⁵ Pt satellites	$^1J(^{195}Pt-^{31}P) \approx 3500$ - 3700

Note: The ³¹P NMR spectrum will appear as a single resonance due to the chemical equivalence of the two phosphorus atoms. This central peak will be flanked by satellite peaks arising from coupling to the ^{33.8%} naturally abundant ¹⁹⁵Pt isotope.

¹⁹⁵Pt NMR Data

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constants (J) Hz
¹⁹⁵ Pt	~ -4700 to -4800	Triplet	$^1J(^{195}Pt-^{31}P) \approx 3500$ - 3700

Note: The ¹⁹⁵Pt chemical shift is highly sensitive to the ligand environment. The triplet multiplicity arises from the coupling of the platinum nucleus to two equivalent phosphorus nuclei.

Experimental Protocols

The following protocols provide a general framework for acquiring high-quality NMR spectra of **cis-Dichlorobis(triethylphosphine)platinum(II)**.

Sample Preparation

- Solvent Selection: Chloroform-d (CDCl_3) or dichloromethane-d₂ (CD_2Cl_2) are common solvents for this complex. Ensure the solvent is of high purity and free from moisture.
- Concentration: Prepare a solution with a concentration of approximately 10-20 mg of the complex in 0.5-0.7 mL of the deuterated solvent.
- Sample Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool directly into the NMR tube to ensure a homogeneous sample and improve spectral resolution.
- NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

General Parameters:

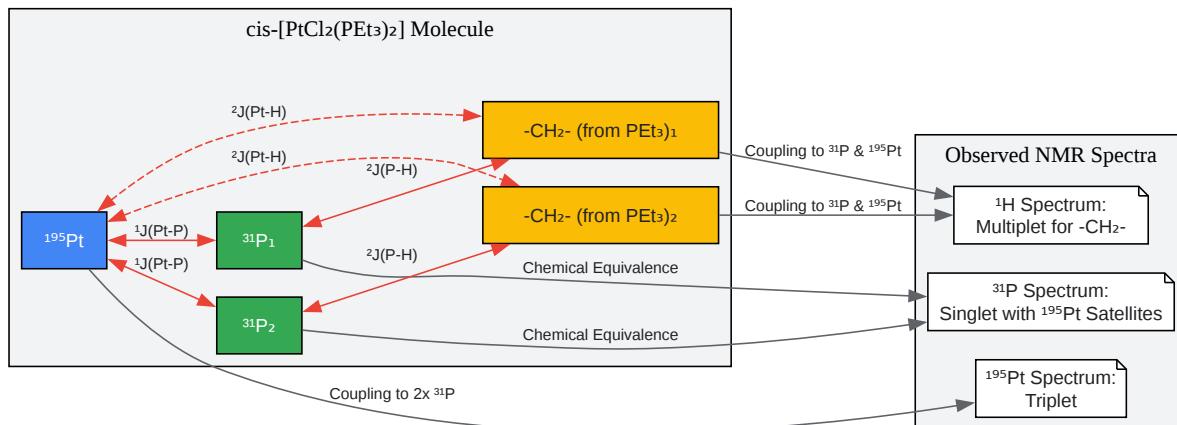
- Spectrometer: A multinuclear NMR spectrometer with a field strength of at least 300 MHz is recommended.
- Temperature: All spectra should be acquired at a constant temperature, typically 298 K (25 °C).

^1H NMR Acquisition:

- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: 10-12 ppm.
- Number of Scans: 16-64 scans, depending on the concentration.
- Relaxation Delay: 1-2 seconds.

$^{31}\text{P}\{^1\text{H}\}$ NMR Acquisition (Proton Decoupled):

- Pulse Sequence: Standard single-pulse sequence with proton decoupling.
- Spectral Width: 100-150 ppm, centered around the expected chemical shift.


- Number of Scans: 64-256 scans.
- Relaxation Delay: 2-5 seconds.
- Referencing: Use an external standard of 85% H_3PO_4 .

^{195}Pt NMR Acquisition:

- Pulse Sequence: Standard single-pulse sequence. Due to the low gyromagnetic ratio and potential for broad lines, optimization of pulse width and acquisition time is crucial.
- Spectral Width: A wide spectral width (e.g., 500-1000 ppm) may be necessary initially to locate the signal.
- Number of Scans: A significantly larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
- Relaxation Delay: 1-2 seconds.
- Referencing: Use an external standard, such as K_2PtCl_6 in D_2O .[\[1\]](#)

Mandatory Visualization

The following diagram illustrates the key NMR interactions and the resulting spectral patterns for **cis-Dichlorobis(triethylphosphine)platinum(II)**.

[Click to download full resolution via product page](#)

Caption: Key NMR J-coupling interactions in *cis*-[PtCl₂(PEt₃)₂].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
- To cite this document: BenchChem. [Application Notes and Protocols: NMR Spectroscopy of *cis*-Dichlorobis(triethylphosphine)platinum(II)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081013#nmr-spectroscopy-of-cis-dichlorobis-triethylphosphine-platinum-ii]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com